(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid, also known as a chiral amino acid, is an important compound in biochemical research and synthetic chemistry. This compound features two hydroxyl groups and an amino group, contributing to its biological activity and utility in various applications. It is primarily sourced from natural biological processes and can also be synthesized through chemical methods.
This compound can be derived from several natural sources, including certain fungi and microorganisms. It is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins but plays significant roles in metabolic pathways. Its unique stereochemistry (2R,3R) distinguishes it from other similar compounds, influencing its reactivity and biological interactions.
The synthesis of (2R,3R)-4-amino-2,3-dihydroxybutanoic acid typically involves the stereoselective reduction of a suitable precursor. One common method is the hydrogenation of a 2,3-dihydroxybutanoic acid derivative using chiral catalysts to ensure the correct stereochemistry.
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity, often employing high-pressure hydrogenation reactors and continuous flow systems to ensure consistent production quality.
The molecular formula for (2R,3R)-4-amino-2,3-dihydroxybutanoic acid is , with a molecular weight of approximately 135.12 g/mol. The structure features:
(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (2R,3R)-4-amino-2,3-dihydroxybutanoic acid involves its interaction with specific molecular targets within biochemical pathways. The compound acts as a substrate for enzymes and influences various metabolic processes through its ability to bind to active sites on these enzymes. This interaction can modulate enzymatic activity and affect metabolic flux within cells.
Key chemical properties include:
Relevant data indicates that careful handling is necessary to maintain its integrity during storage and use .
(2R,3R)-4-amino-2,3-dihydroxybutanoic acid has diverse applications across various fields:
The significance of (2R,3R)-4-amino-2,3-dihydroxybutanoic acid in oncology crystallized through metabolomic profiling of acute myeloid leukemia (AML) patients, where it was identified as a metabolite strongly correlated with isocitrate dehydrogenase (IDH) mutations. IDH1R132 and IDH2R140 mutations induce a neomorphic enzymatic activity that reduces α-ketoglutarate to the oncometabolite (2R)-hydroxyglutarate (2R-HG). Gas chromatography-mass spectrometry (GC-MS) analysis of plasma from 51 AML patients (29 IDH wild-type, 9 IDH1R132 mutant, 12 IDH2R140 mutant, and 1 IDH2R172 mutant) revealed that (2R,3R)-4-amino-2,3-dihydroxybutanoic acid was significantly elevated (p<0.0001) in both IDH1 and IDH2 mutant patients compared to wild-type counterparts [4] [5].
Notably, plasma concentrations of this compound demonstrated an exceptionally strong correlation (p<0.0001) with 2R-HG levels, suggesting a shared regulatory mechanism or direct production by mutant IDH enzymes. Receiver operating characteristic (ROC) analysis established its superior diagnostic performance over 2R-HG for detecting IDH mutations, achieving an area under the curve (AUC) of 0.861 with 87.3% sensitivity and 80% specificity. This positions the compound as a promising biomarker for IDH-mutant AML. Metabolomic pathway analysis indicates its origin from threonine metabolism, though the precise enzymatic pathways connecting mutant IDH activity to its accumulation remain under investigation. The consistent elevation across distinct IDH mutations (IDH1R132, IDH2R140, ID2R172) underscores its potential as a metabolic nexus in IDH-driven leukemogenesis [4] [5].
Table 1: Diagnostic Performance of Biomarkers for IDH-Mutant AML
Biomarker | AUC (ROC) | Sensitivity (%) | Specificity (%) | p-value | Correlation with IDH Mutation |
---|---|---|---|---|---|
(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid | 0.861 | 87.3 | 80.0 | <0.0001 | Strong |
(2R)-hydroxyglutarate (2R-HG) | Lower than compound | Lower than compound | Lower than compound | <0.0001 | Strong |
Conventional Genetic Testing | 1.000 | 100 | 100 | - | Direct |
Beyond its biomarker potential, (2R,3R)-4-amino-2,3-dihydroxybutanoic acid may functionally participate in the epigenetic dysregulation characteristic of IDH-mutant cancers. Mutant IDH enzymes and the resultant 2R-HG accumulation inhibit α-ketoglutarate-dependent dioxygenases, including TET methylcytosine dioxygenases and Jumonji domain-containing histone demethylases. This inhibition leads to genome-wide hypermethylation and impaired cellular differentiation. The strong metabolic correlation between 2R-HG and (2R,3R)-4-amino-2,3-dihydroxybutanoic acid suggests potential co-regulation or shared transport mechanisms, though expression of SLC16A1 and SLC16A3 transporters correlated only weakly with 2R-HG and not with this compound [4] [5].
Experimental evidence indicates this compound may directly influence epigenetic machinery through mechanisms distinct from 2R-HG. In vitro studies demonstrate its capacity to modulate the activity of chromatin-modifying enzymes, potentially through competitive binding at α-ketoglutarate binding sites or via allosteric effects on enzyme conformation. Furthermore, its structural similarity to known metabolites involved in one-carbon metabolism—a critical pathway for S-adenosylmethionine (SAM) generation—suggests potential indirect effects on methylation capacity. Exposure of hematopoietic stem cells to physiologically relevant concentrations of (2R,3R)-4-amino-2,3-dihydroxybutanoic acid induces transcriptional signatures associated with blocked differentiation and stemness maintenance, recapitulating aspects of the IDH-mutant phenotype. This positions the compound not merely as a metabolic byproduct but as a potential active participant in the cellular reprogramming landscape of AML [4] [8].
Table 2: Epigenetic Effects Associated with (2R,3R)-4-Amino-2,3-dihydroxybutanoic Acid
Epigenetic Mechanism | Experimental Evidence | Potential Biological Consequence | Relationship to IDH Mutation |
---|---|---|---|
Histone Demethylase Inhibition | In vitro enzyme activity modulation | Altered histone methylation patterns | Complementary to 2R-HG effects |
DNA Methylation Changes | Association with hypermethylation phenotype | Transcriptional silencing of differentiation genes | Stronger correlation than 2R-HG in some signatures |
Cellular Differentiation Block | Impaired differentiation in stem cell models | Maintenance of leukemic stem cell population | Observed in IDH-mutant AML models |
Metabolic Gene Expression | Altered expression of SLC transporters | Modified intracellular metabolite pools | Weak correlation with transporter expression |
The (2R,3R) configuration endows this molecule with exceptional utility as a chiral synthon for complex natural product synthesis and peptide engineering. Its vicinal amino and alcohol functionalities, fixed in an erythro relationship, enable precise stereochemical control in multi-step syntheses. Enzymatic production occurs predominantly through NAD+-dependent dehydrogenases/alcohol dehydrogenases acting on 4-amino-2-oxobutanoic acid precursors, maintaining strict stereospecificity to yield the (2R,3R) isomer. In vitro characterization of these enzymes reveals remarkable kinetic parameters (kcat > 15 s-1, KM < 50 μM) and near-perfect stereoselectivity, underscoring their efficiency as biocatalysts [7].
This stereochemical precision translates directly to drug design, particularly in developing conformationally constrained peptide analogs. The molecule's ability to induce specific turns and stabilize secondary structures has been exploited in Eritadenine ((2R,3R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoic acid), a natural hypocholesterolemic agent isolated from shiitake mushrooms (Lentinula edodes). Eritadenine functions as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), with an IC50 value approximately 10-fold lower than synthetic analogs lacking the (2R,3R) stereochemistry. Structure-activity relationship (SAR) studies demonstrate that inversion at either chiral center diminishes SAHH binding affinity by >100-fold, highlighting the critical nature of the erythro configuration. The molecule's scaffold has also been incorporated into peptide nucleic acid (PNA) analogs, where its diol moiety facilitates improved aqueous solubility and sequence-specific DNA/RNA recognition compared to standard peptide backbones. These applications leverage the stereospecific hydrogen-bonding capacity and restricted conformational flexibility conferred by the (2R,3R) configuration [8] .
Table 3: Biologically Active Analogs Derived from (2R,3R)-4-Amino-2,3-dihydroxybutanoic Acid
Compound | Biological Activity | Mechanism of Action | Stereochemical Dependency |
---|---|---|---|
Eritadenine | Hypocholesterolemic agent | SAHH inhibition | Absolute requirement for (2R,3R) configuration |
Ds-erythro-2-amino-4-ethoxy-3-hydroxybutanoic acid | Bioactive mushroom component | Unknown | Erythro configuration critical |
PNA Backbone Modifications | Enhanced nucleic acid recognition | Improved duplex stability | (2R,3R) configuration improves solubility |
Angiotensin-Converting Enzyme (ACE) Inhibitor Peptides | Hypotensive effects | ACE inhibition | Stereochemistry influences binding affinity |
The structural rigidity of the (2R,3R) isomer, enforced by intramolecular hydrogen bonding between the C2 hydroxyl and C4 carboxyl groups, contrasts sharply with the conformational flexibility of its threo counterpart. Computational analyses reveal a strong preference for gauche conformations (dihedral angle ≈60°) that position these functional groups for optimal intramolecular interaction. This preorganization reduces the entropic penalty upon binding to biological targets like SAHH, explaining the marked superiority of the (2R,3R) isomer over other stereoisomers in inhibitory potency. Current synthetic biology approaches focus on engineering microbial platforms for high-yield, enantiopure production through pathway optimization and enzyme directed evolution, addressing supply limitations for therapeutic development [7] .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: